
Bis(3,4-dimethylphenyl)diazene
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Overview
Description
Bis(3,4-dimethylphenyl)diazene, also known as 3,3’,4,4’-Tetramethylazobenzene, is an organic compound with the molecular formula C16H18N2. It is characterized by the presence of two 3,4-dimethylphenyl groups connected by a diazene (N=N) linkage. This compound is notable for its vibrant color and is often used in dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,4-dimethylphenyl)diazene typically involves the diazotization of 3,4-dimethylaniline followed by a coupling reaction. The process can be summarized as follows:
Diazotization: 3,4-dimethylaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another molecule of 3,4-dimethylaniline under alkaline conditions to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Continuous stirring and temperature control to maintain the reaction conditions.
- Use of large-scale reactors and separation units to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: Bis(3,4-dimethylphenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy compounds.
Reduction: Reduction of this compound leads to the formation of hydrazo compounds.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products:
Oxidation: Formation of azoxy compounds.
Reduction: Formation of hydrazo compounds.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Bis(3,4-dimethylphenyl)diazene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color.
Mechanism of Action
The mechanism of action of Bis(3,4-dimethylphenyl)diazene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their function.
Pathways Involved: It can modulate various biochemical pathways, including oxidative stress and signal transduction pathways.
Comparison with Similar Compounds
Bis(4-methoxyphenyl)diazene: Similar structure but with methoxy groups instead of methyl groups.
Bis(4-nitrophenyl)diazene: Contains nitro groups, leading to different chemical properties and reactivity.
Uniqueness: Bis(3,4-dimethylphenyl)diazene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methyl groups enhance its stability and influence its reactivity compared to other diazene derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Bis(3,4-dimethylphenyl)diazene, and how can reaction conditions be optimized for yield and purity?
this compound is typically synthesized via diazo coupling reactions. A generalized protocol involves reacting aryl amines with nitrous acid (HNO₂) under acidic conditions to form diazonium intermediates, followed by coupling with a second aryl group. For example, describes a reflux method using substituted benzaldehyde and acetic acid in ethanol, which could be adapted by substituting 3,4-dimethylaniline as the precursor. Optimization may involve adjusting stoichiometry (e.g., 1:1 molar ratio of aryl amine to coupling agent), temperature control (60–80°C), and purification via column chromatography to isolate the product . Contaminants such as unreacted starting materials or positional isomers should be monitored via TLC or HPLC.
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Key techniques include:
- NMR Spectroscopy : 1H NMR should reveal aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.2–2.5 ppm). 13C NMR confirms quaternary carbons adjacent to the diazene bond (~150 ppm).
- IR Spectroscopy : Stretching frequencies for N=N bonds (~1450–1600 cm⁻¹) and C-H bending in methyl groups (~1375 cm⁻¹) are critical markers .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) can verify the molecular ion peak at m/z 238.33 (C₁₆H₁₈N₂) .
Q. What are the primary stability concerns for this compound under ambient storage?
The compound is sensitive to light, moisture, and oxidative degradation. Storage in amber glass vials under inert gas (N₂ or Ar) at –20°C is recommended. highlights risks of decomposition into toxic byproducts (e.g., NOx gases), necessitating ventilation in handling areas. Regular stability testing via DSC (to monitor melting point shifts) and UV-Vis spectroscopy (for absorbance profile consistency) is advised .
Advanced Research Questions
Q. How do steric effects from the 3,4-dimethyl substituents influence the electronic configuration and reactivity of this compound?
The 3,4-dimethyl groups introduce steric hindrance, which may restrict rotational freedom around the N=N bond, stabilizing specific conformers. This steric bulk can reduce reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by impeding access to catalytic sites. Computational studies (DFT) can model the HOMO-LUMO gap to predict electronic effects. and suggest analogous fluorinated aryl compounds exhibit altered reactivity due to electron-withdrawing/donating substituents, providing a framework for comparative analysis .
Q. What strategies can resolve discrepancies in reported thermal decomposition profiles of this compound derivatives?
Divergent thermal data may arise from impurities, polymorphic forms, or measurement techniques (e.g., TGA vs. DSC). To ensure reproducibility:
- Standardize heating rates (e.g., 10°C/min in N₂ atmosphere).
- Compare decomposition onset temperatures across multiple batches.
- Analyze evolved gases via FTIR or GC-MS to identify degradation pathways. notes similar challenges in sorbitol derivatives, emphasizing the need for controlled humidity during testing .
Q. How can computational modeling predict the photophysical behavior of this compound, and what parameters are critical?
Time-dependent DFT (TD-DFT) simulations using basis sets like B3LYP/6-311+G(d,p) can predict UV-Vis absorption maxima and excited-state dynamics. Key parameters include:
- Oscillator strength : Correlates with molar absorptivity.
- Solvent effects : PCM models account for polarity shifts.
- Spin-orbit coupling : Influences intersystem crossing rates. Experimental validation via fluorescence quenching assays or transient absorption spectroscopy is essential. provides a template for validating computational results with experimental spectral data .
Q. Methodological Considerations
- Contradiction Analysis : Conflicting solubility data (e.g., in polar vs. nonpolar solvents) may arise from polymorphic variations. Use powder XRD to identify crystalline forms .
- Safety Protocols : Follow GHS guidelines ( ) for handling acute toxicity risks, including PPE (nitrile gloves, lab coats) and emergency eyewash stations .
Properties
IUPAC Name |
bis(3,4-dimethylphenyl)diazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-11-5-7-15(9-13(11)3)17-18-16-8-6-12(2)14(4)10-16/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVSWJHEFVKUSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29418-36-8 |
Source
|
Record name | Bis(3,4-dimethylphenyl)diazene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029418368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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